
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1988 by a group of Israeli researchers and has since gained significant attention due to its high potency and selectivity for the cannabinoid receptor type 1 (CB1).
Mécanisme D'action
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects by binding to and activating the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to a cascade of downstream signaling events that ultimately result in the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes, including pain perception, inflammation, and neuronal activity. Studies have demonstrated that this compound can effectively reduce pain and inflammation by modulating the release of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to modulate neuronal activity by reducing excitatory neurotransmitter release and enhancing inhibitory neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of neuronal activity and neurotransmitter release. However, one limitation of using this compound is its potential for inducing unwanted side effects, such as hypothermia and motor impairment.
Orientations Futures
There are several potential future directions for research on 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One area of interest is the development of novel this compound derivatives with improved pharmacokinetic properties and reduced side effects. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and its potential therapeutic applications in neurodegenerative diseases. Finally, studies are needed to investigate the long-term effects of this compound use and its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves several chemical reactions, including the condensation of 2,6-dimethylheptylresorcinol with cyclohexanone, followed by a Friedel-Crafts acylation reaction with phthalic anhydride. The resulting product is then subjected to a series of reduction and cyclization reactions to yield this compound.
Applications De Recherche Scientifique
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Several studies have demonstrated that this compound can effectively reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-14(7-6-12-22(2,3)25)13-15-20-16(23)8-4-10-18(20)26-19-11-5-9-17(24)21(15)19/h14-15,25H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGGRDCDRFFHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CC1C2=C(CCCC2=O)OC3=C1C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5064992.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5065000.png)
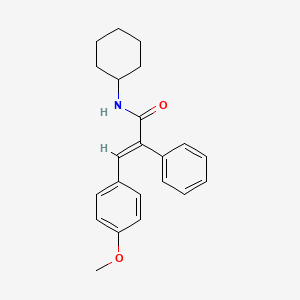
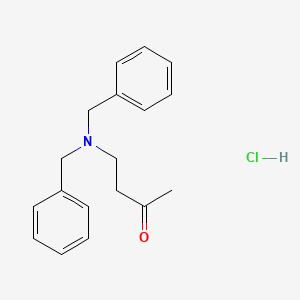
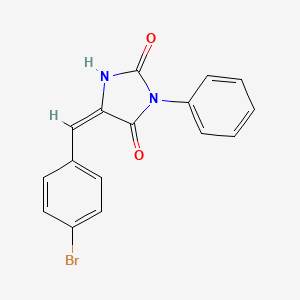
![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)

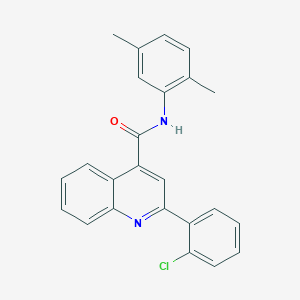
![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)
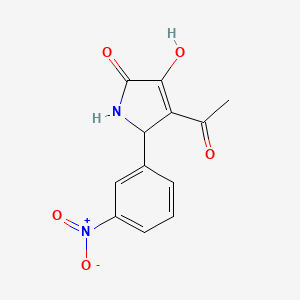
![N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)